n,n-Dimethyl-2-(2,3,4-trimethoxyphenanthren-1-yl)ethanamine
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Overview
Description
n,n-Dimethyl-2-(2,3,4-trimethoxyphenanthren-1-yl)ethanamine is an organic compound that belongs to the class of phenanthrene derivatives This compound is characterized by the presence of a phenanthrene core substituted with three methoxy groups and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Dimethyl-2-(2,3,4-trimethoxyphenanthren-1-yl)ethanamine typically involves multi-step organic reactions. One common method includes the alkylation of 2-(2,3,4-trimethoxyphenanthren-1-yl)ethanamine with dimethyl sulfate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
n,n-Dimethyl-2-(2,3,4-trimethoxyphenanthren-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
n,n-Dimethyl-2-(2,3,4-trimethoxyphenanthren-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of n,n-Dimethyl-2-(2,3,4-trimethoxyphenanthren-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- n,n-Dimethyl-2-(2,3,4-trimethoxyphenyl)ethanamine
- n,n-Dimethyl-2-(2,3,4-trimethoxybenzyl)ethanamine
Uniqueness
n,n-Dimethyl-2-(2,3,4-trimethoxyphenanthren-1-yl)ethanamine is unique due to its phenanthrene core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
5635-94-9 |
---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2,3,4-trimethoxyphenanthren-1-yl)ethanamine |
InChI |
InChI=1S/C21H25NO3/c1-22(2)13-12-17-16-11-10-14-8-6-7-9-15(14)18(16)20(24-4)21(25-5)19(17)23-3/h6-11H,12-13H2,1-5H3 |
InChI Key |
CCVOLLCITTYDJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=C2C=CC3=CC=CC=C3C2=C(C(=C1OC)OC)OC |
Origin of Product |
United States |
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